![molecular formula C13H19NO3 B13685617 1-(3,4,5-Trimethoxybenzyl)azetidine](/img/structure/B13685617.png)
1-(3,4,5-Trimethoxybenzyl)azetidine
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Overview
Description
1-(3,4,5-Trimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions, attached to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds.
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzyl)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the regioselective aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum trifluoromethanesulfonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzyl)azetidine undergoes various chemical reactions due to the ring strain and the presence of the methoxybenzyl group. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or organolithium compounds.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to various products depending on the reaction conditions.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxy groups on the benzyl ring can also influence the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Biological Activity
1-(3,4,5-Trimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a four-membered azetidine ring substituted with a 3,4,5-trimethoxybenzyl group, which enhances its lipophilicity and may influence its interactions with biological targets. Research has indicated that this compound exhibits promising antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Azetidine Ring : A four-membered ring containing one nitrogen atom.
- Trimethoxybenzyl Group : A benzyl group with three methoxy substituents at the 3, 4, and 5 positions.
This structural configuration contributes to the compound's unique reactivity and potential pharmacological applications.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus, which is known for its antibiotic resistance. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Observed | Mechanism of Action |
---|---|---|
Staphylococcus aureus | Significant | Inhibition of cell wall synthesis |
Escherichia coli | Moderate | Disruption of metabolic pathways |
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including SiHa (cervical cancer) and B16F10 (melanoma) cells. The compound appears to induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators .
Table 2: Cytotoxicity of this compound
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
SiHa | 15 | Induction of apoptosis |
B16F10 | 20 | Modulation of cell cycle genes |
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of azetidine derivatives, this compound was tested against multidrug-resistant strains of S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes due to its lipophilic nature .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer activity of the compound in a mouse model bearing tumors derived from SiHa cells. Treatment with this compound resulted in a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating the in vitro findings regarding its mechanism of action .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-10(9-14-5-4-6-14)8-12(16-2)13(11)17-3/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
NOONILOQMDFWGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC2 |
Origin of Product |
United States |
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